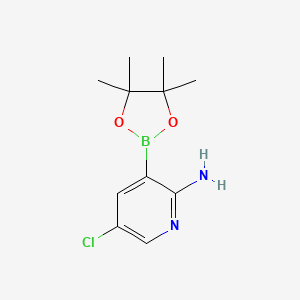
1-(1-bromoethyl)-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-bromoethyl)-2,4-dimethylbenzene” is an organic compound that belongs to the class of halogenated hydrocarbons. It consists of a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a bromoethyl group at the 1-position and two methyl groups at the 2 and 4 positions .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution or nucleophilic substitution reactions. For instance, bromoethylation could be achieved by reacting the benzene derivative with bromoethane in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromoethyl group and two methyl groups. The bromoethyl group would add polarity to the molecule, while the methyl groups would increase hydrophobicity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The bromine atom in the bromoethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromoethyl group would likely make the compound relatively polar, while the methyl groups would increase its hydrophobicity. The compound would likely be a liquid at room temperature .Applications De Recherche Scientifique
1-(1-bromoethyl)-2,4-dimethylbenzenethylbenzene has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and other organic compounds, and it is also used in the synthesis of polymers and other materials. It can also be used in the synthesis of dyes and other colorants. Additionally, 1-(1-bromoethyl)-2,4-dimethylbenzenethylbenzene is used in the synthesis of flame retardants, lubricants, and other specialty chemicals.
Mécanisme D'action
Mode of Action
It’s known that brominated compounds can participate in various types of reactions, including nucleophilic substitutions and eliminations . The bromine atom in the molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-bromoethyl)-2,4-dimethylbenzene . Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, biological factors like enzymatic activity can also influence its action and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-bromoethyl)-2,4-dimethylbenzenethylbenzene has several advantages when used in laboratory experiments. It is a stable compound, meaning that it can be stored and used without degradation over time. Additionally, it is a non-toxic compound, meaning that it can be safely handled in the laboratory without the need for protective equipment. However, 1-(1-bromoethyl)-2,4-dimethylbenzenethylbenzene can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
1-(1-bromoethyl)-2,4-dimethylbenzenethylbenzene has a wide range of potential applications in scientific research and chemical synthesis. In the future, it is likely that the compound will be used in the synthesis of new pharmaceuticals, polymers, and other materials. Additionally, it may be used in the development of new flame retardants, lubricants, and other specialty chemicals. Finally, it may be used in the development of new dyes and other colorants.
Méthodes De Synthèse
1-(1-bromoethyl)-2,4-dimethylbenzenethylbenzene can be synthesized in a two-step process. The first step involves the reaction of bromoethane and sodium ethoxide, which produces a sodium bromoethoxide. This bromoethoxide is then reacted with benzene, forming 1-(1-bromoethyl)-2,4-dimethylbenzenethylbenzene as the product. This reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2,4-dimethylbenzene involves the alkylation of 2,4-dimethylbenzene with 1-bromoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "2,4-dimethylbenzene", "1-bromoethane", "potassium tert-butoxide", "anhydrous dimethyl sulfoxide (DMSO)" ], "Reaction": [ "Add 2,4-dimethylbenzene and anhydrous DMSO to a reaction flask and stir under nitrogen atmosphere.", "Add potassium tert-butoxide to the reaction flask and stir for 30 minutes.", "Add 1-bromoethane dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-(1-bromoethyl)-2,4-dimethylbenzene." ] } | |
Numéro CAS |
20871-92-5 |
Formule moléculaire |
C10H13Br |
Poids moléculaire |
213.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



